molecular formula C20H25FN4O3S B12174919 1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}piperidine-3-carboxamide

1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}piperidine-3-carboxamide

Cat. No.: B12174919
M. Wt: 420.5 g/mol
InChI Key: ALTSMGSYORHSKU-UHFFFAOYSA-N
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Description

1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}piperidine-3-carboxamide is a sophisticated chemical scaffold designed for research and development, primarily in the fields of agrochemistry and pharmaceutical sciences. Its molecular structure integrates a 4,6-dimethylpyrimidine moiety, a motif frequently encountered in the synthesis of active ingredients for crop protection . This suggests its potential value in exploratory programs aimed at developing novel plant-protecting agents . Furthermore, the compound's architecture, which features a piperidine carboxamide core, is structurally analogous to derivatives that have been pharmacologically evaluated for their inhibitory activity against specific channels, indicating its potential utility in early-stage pharmaceutical research for modulating biological targets . The inclusion of a (4-fluorophenyl)sulfonyl group is a common structural element used to fine-tune properties like metabolic stability and cellular permeability. This combination of features makes it a high-value compound for investigating structure-activity relationships (SAR), optimizing lead compounds, and studying novel mechanisms of action. This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C20H25FN4O3S

Molecular Weight

420.5 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(4-fluorophenyl)sulfonylethyl]piperidine-3-carboxamide

InChI

InChI=1S/C20H25FN4O3S/c1-14-12-15(2)24-20(23-14)25-10-3-4-16(13-25)19(26)22-9-11-29(27,28)18-7-5-17(21)6-8-18/h5-8,12,16H,3-4,9-11,13H2,1-2H3,(H,22,26)

InChI Key

ALTSMGSYORHSKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NCCS(=O)(=O)C3=CC=C(C=C3)F)C

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis of the Target Compound

The retrosynthetic breakdown of 1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}piperidine-3-carboxamide reveals three primary fragments: (1) the piperidine-3-carboxamide backbone, (2) the 4,6-dimethylpyrimidin-2-yl substituent, and (3) the 2-[(4-fluorophenyl)sulfonyl]ethyl side chain. The piperidine ring is functionalized at the 3-position with a carboxamide group, while the 1-position is substituted with the pyrimidinyl moiety. The N-ethyl sulfonyl group is introduced via sulfonylation of an intermediate amine .

Synthesis of the Piperidine-3-Carboxamide Core

The piperidine-3-carboxamide core is synthesized through a tandem cyclization-amidation sequence. A representative protocol involves the reaction of piperidine-3-carboxylic acid with 2-[(4-fluorophenyl)sulfonyl]ethylamine using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0–25°C for 12–24 hours . Alternative activating agents like propylphosphonic anhydride (T3P) in tetrahydrofuran (THF) have been reported to enhance yields to 85–92% under microwave irradiation (MWI) at 80°C for 30 minutes .

Table 1: Comparison of Coupling Agents for Carboxamide Formation

Coupling AgentSolventTemperatureTime (h)Yield (%)
DIC/HOBtDCM0–25°C2478
T3PTHF80°C (MWI)0.592
EDC/HClDMF25°C1865

Microwave-assisted methods significantly reduce reaction times while improving purity by minimizing side products such as N-acylurea derivatives . Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the carboxamide intermediate in >95% purity.

Sulfonylation of the Ethyl Side Chain

The 2-[(4-fluorophenyl)sulfonyl]ethyl group is installed via a two-step sequence: (1) thioether formation followed by (2) oxidation to the sulfone. Ethylenediamine is first reacted with 4-fluorobenzenesulfonyl chloride in the presence of triethylamine (TEA) in THF at −10°C. The thioether intermediate is oxidized using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C, yielding the sulfone in 82–85% overall yield .

Table 2: Sulfonylation Reaction Optimization

Oxidizing AgentSolventTemperatureTime (h)Yield (%)
mCPBADCM0°C485
H2O2/Na2WO4H2O/EtOH50°C868
OzoneMeOH−78°C172

mCPBA is preferred due to its compatibility with acid-sensitive functional groups and milder reaction conditions .

Catalytic and Process Optimization

Recent advances in catalysis have improved the efficiency of key steps. Palladium-catalyzed hydrogenation, as described in patent literature, enables deprotection of benzyl groups from intermediates without affecting the sulfone or carboxamide functionalities . For example, hydrogenation of a benzyl-protected piperidine precursor using 10% Pd/C in ethanol at 40°C under 20 psi H2 achieves quantitative conversion in 2 hours .

Microwave-assisted synthesis reduces reaction times for carboxamide formation and SNAr steps. For instance, MWI at 100°C for 10 minutes replaces conventional 6-hour heating for pyrimidinyl substitution, maintaining yields at 85–90% .

Purification and Analytical Characterization

Final purification is achieved via recrystallization from ethanol/water (4:1) or preparative HPLC (C18 column, acetonitrile/water gradient). Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:

  • 1H NMR (400 MHz, CDCl3): δ 1.45–1.62 (m, 2H, piperidine-H), 2.38 (s, 6H, CH3-pyrimidine), 3.12–3.30 (m, 4H, SO2CH2CH2N), 4.05–4.20 (m, 1H, piperidine-H), 6.90–7.20 (m, 4H, Ar-H) .

  • 13C NMR (100 MHz, CDCl3): δ 21.5 (CH3-pyrimidine), 44.8 (SO2CH2), 52.1 (piperidine-C), 115.5–162.0 (Ar-C) .

Mass spectrometry (ESI-MS) validates molecular weight with m/z = 463.2 [M+H]+ .

Chemical Reactions Analysis

1-(4,6-Dimethylpyrimidin-2-yl)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and controlled temperatures ranging from -78°C to 150°C. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as an anticancer agent . Research indicates that derivatives of piperidine can exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications to the piperidine structure can lead to enhanced binding affinity to target proteins involved in cancer progression, thereby improving therapeutic efficacy .

Enzyme Inhibition

The compound has been explored as a potential enzyme inhibitor . Its structure allows it to interact with specific enzymes, modulating their activity. For example, it has been suggested that the compound could inhibit enzymes related to tumor growth or metastasis . The piperidine component is crucial for the binding affinity and selectivity towards these enzymes.

Neuropharmacology

Research has also highlighted its potential in treating neurodegenerative diseases such as Alzheimer’s disease. The compound's ability to inhibit cholinesterase enzymes suggests it may enhance acetylcholine levels in the brain, which is beneficial for cognitive function . Furthermore, studies have indicated that piperidine derivatives can cross the blood-brain barrier effectively, making them suitable candidates for central nervous system therapies .

Antiviral Activity

Recent studies have explored the antiviral properties of similar compounds featuring pyrimidine structures. Modifications of this compound may enhance its activity against viral infections by targeting viral enzymes or receptors . For instance, derivatives with specific substitutions at the pyrimidine ring have shown improved inhibitory effects on reverse transcriptase enzymes.

Cancer Therapy

A study conducted on piperidine derivatives demonstrated that certain modifications could significantly increase cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . This research supports the hypothesis that structural variations can lead to enhanced therapeutic profiles.

Cholinesterase Inhibition

Another investigation focused on the compound's interaction with cholinesterase enzymes. It was found that specific analogs exhibited dual inhibition of acetylcholinesterase and butyrylcholinesterase, which are critical in Alzheimer’s pathology . These findings suggest a multi-targeted approach could be effective in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with piperidine-carboxamide derivatives bearing aromatic and fluorinated substituents. Below, we compare it with two analogous compounds from available data sources.

Structural and Molecular Comparisons

Table 1: Key Molecular Properties of Target Compound and Analogues
Compound Name CAS Registry Number Molecular Formula Molecular Weight Key Substituents
1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}piperidine-3-carboxamide Not provided C21H26FN5O3S 447.53 4,6-dimethylpyrimidine, 4-fluorophenyl sulfonyl ethyl
6-(3-Fluorophenyl)-N-[1-(2,2,2-trifluoroethyl)-4-piperidinyl]-3-pyridinecarboxamide 1033836-12-2 C19H19F4N3O 381.37 3-fluorophenyl pyridine, 2,2,2-trifluoroethyl piperidine
N-[1-(4-methoxyphenyl)ethyl]-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide 1775558-83-2 C20H23F3N4O2 408.40 4-methoxyphenyl ethyl, 6-trifluoromethylpyrimidine, piperidine-4-carboxamide
Key Observations:

Core Structure :

  • The target compound and the analogues share a piperidine-carboxamide backbone, but differ in substituent positioning and electronic properties.
  • The pyrimidine ring in the target compound (4,6-dimethyl) contrasts with the pyridine ring in and the trifluoromethylpyrimidine in , influencing steric and electronic interactions.

The trifluoroethyl group in increases lipophilicity, which may affect membrane permeability but reduce aqueous solubility relative to the sulfonyl group in the target compound.

Substituent Effects on Bioactivity: The 4-methoxyphenyl group in could confer metabolic stability due to reduced oxidative susceptibility compared to fluorinated aryl groups.

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogues:

  • Solubility : The sulfonyl group in the target compound likely enhances aqueous solubility compared to the trifluoroethyl group in or the methoxyphenyl in .
  • Binding Interactions : Pyrimidine derivatives often exhibit higher affinity for kinases and nucleotide-binding proteins than pyridine-based compounds, suggesting the target compound may have distinct target profiles compared to .
  • Metabolic Stability : The absence of labile groups like methoxy or trifluoromethyl (as in and ) may reduce susceptibility to hepatic metabolism in the target compound.

Biological Activity

The compound 1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}piperidine-3-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a pyrimidine ring substituted with dimethyl groups, a piperidine ring , and a fluorophenyl sulfonyl group . The structural complexity of this compound contributes to its diverse biological interactions.

ComponentDescription
IUPAC Name1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}piperidine-3-carboxamide
Molecular FormulaC16H20FN3O2S
Molecular Weight341.41 g/mol

Biological Activity

  • Anticancer Properties
    Recent studies have indicated that compounds similar to this one exhibit significant anticancer activity. For instance, derivatives containing pyrimidine rings have shown effectiveness against various cancer cell lines, including colon and breast cancers. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways .
  • Enzyme Inhibition
    The compound is hypothesized to act as an inhibitor of several enzymes, including:
    • Carbonic Anhydrase (CA) : Important for regulating pH and fluid balance in tissues.
    • Histone Deacetylases (HDACs) : Involved in the regulation of gene expression and implicated in cancer progression .
    • Cyclooxygenases (COX) : Enzymes that play a role in inflammation and pain pathways.
  • Antimicrobial Activity
    Compounds with similar structures have been reported to possess antimicrobial properties, potentially making them candidates for treating bacterial infections. The presence of the fluorophenyl group may enhance lipophilicity, improving membrane penetration and bioavailability .

The proposed mechanism of action for this compound includes:

  • Binding Affinity : The piperidine moiety may facilitate binding to specific receptors or enzymes, modulating their activity.
  • Signal Transduction Pathways : By inhibiting certain pathways, the compound can induce apoptosis (programmed cell death) in cancer cells.
  • Alteration of Gene Expression : Through HDAC inhibition, the compound may lead to changes in the expression of genes associated with cell cycle regulation and apoptosis .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Anticancer Activity :
    A study demonstrated that derivatives with similar structures exhibited IC50 values ranging from 10 to 50 µM against various cancer cell lines, indicating moderate to high potency .
  • Enzyme Inhibition Assays :
    In vitro assays showed that certain derivatives inhibited CA activity with IC50 values below 100 nM, suggesting strong potential for therapeutic applications in conditions like glaucoma and edema .
  • Antimicrobial Efficacy :
    Another study highlighted the antimicrobial effects against Gram-positive bacteria, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for certain analogs.

Q & A

Q. What synthetic strategies are commonly employed to synthesize 1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}piperidine-3-carboxamide?

The compound’s synthesis typically involves multi-step reactions, including:

  • Coupling of pyrimidine derivatives : Reacting 4,6-dimethylpyrimidin-2-amine with activated carboxylic acid derivatives (e.g., piperidine-3-carboxylic acid chloride) under anhydrous conditions .
  • Sulfonylation : Introducing the 4-fluorophenylsulfonyl group via nucleophilic substitution using 2-[(4-fluorophenyl)sulfonyl]ethylamine in the presence of a base like triethylamine .
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity.

Q. Which spectroscopic techniques are critical for structural validation of this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns on the piperidine and pyrimidine rings. 19^{19}F NMR can verify the fluorophenyl group .
  • Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns (e.g., ESI+ mode) .
  • IR Spectroscopy : Identification of carboxamide (C=O stretch ~1650 cm1^{-1}) and sulfonyl (S=O stretch ~1350 cm1^{-1}) functional groups .

Q. What solubility and stability parameters should be prioritized in assay design?

  • Solubility : Test in DMSO (primary stock) and dilute in aqueous buffers (PBS, pH 7.4) with ≤1% organic solvent to avoid precipitation. Solubility in DMSO is typically >50 mM .
  • Stability : Monitor degradation via HPLC under physiological conditions (37°C, pH 7.4) over 24–72 hours. Protect from light to prevent photodegradation of the fluorophenyl group .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in the sulfonylation step?

  • Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reactivity compared to THF .
  • Temperature control : Reactions at 50–60°C reduce side-product formation (e.g., hydrolysis of sulfonyl chloride intermediates) .
  • Real-time monitoring : Use in situ FTIR or LC-MS to track reaction progression and adjust stoichiometry dynamically .

Q. What computational approaches predict binding interactions between this compound and kinase targets?

  • Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., PI3K or MAPK kinases). Focus on hydrogen bonding with the pyrimidine ring and hydrophobic interactions with the fluorophenyl group .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA calculations) .
  • SAR analysis : Compare with analogs (e.g., replacing 4-fluorophenyl with chlorophenyl) to identify critical substituents for activity .

Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D conformation?

  • Crystallization : Use vapor diffusion with ethanol/water (1:1) at 4°C. Co-crystallize with target proteins (e.g., kinases) for ligand-bound structures .
  • Data refinement : Apply SHELXL for high-resolution (<1.5 Å) structure determination. Anisotropic refinement and TWIN commands address potential crystal twinning .
  • Validation : Check Ramachandran plots (≥90% residues in favored regions) and ligand electron density (2Fo-Fc map contoured at 1.0σ) .

Q. What strategies mitigate off-target effects in cellular assays?

  • Counter-screening : Test against panels of unrelated kinases (e.g., EGFR, Src) to assess selectivity .
  • CRISPR knockouts : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
  • Proteome profiling : Use affinity-based pulldowns with biotinylated analogs to identify non-target interactions .

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